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1-ethyl-3-(thiophen-3-yl)-1H-
Compound Name:

pyrazol-5-ol
CAS No.: 1935479-76-7
Cat. No.: B1483899

Get Quote

Pyrazole derivatives represent a "privileged structure” in medicinal chemistry, forming the core

of numerous pharmacologically active agents with a wide array of biological activities, including
anti-inflammatory, anticancer, antibacterial, and antiviral effects.[1][2] The precise three-
dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to a
compound's physicochemical properties, such as solubility, stability, and bioavailability. A
thorough understanding of the crystal structure is therefore indispensable for rational drug
design and development.

This guide will elucidate the comprehensive structural analysis of 1-ethyl-3-(thiophen-3-
yl)-1H-pyrazol-5-ol, a compound of interest due to the combined pharmacophoric features of
the pyrazole and thiophene rings.[3] We will explore its synthesis, crystallization, and detailed
characterization using single-crystal X-ray diffraction (SC-XRD), complemented by Hirshfeld
surface analysis and Density Functional Theory (DFT) calculations to provide a holistic view of
its structural and electronic properties.
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Synthesis and Crystallization: From Powder to High-
Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound
and the subsequent growth of high-quality single crystals.

Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

The synthesis of pyrazole derivatives can be achieved through various established methods.[4]
[5] A common and effective approach involves the cyclization of a 3-diketone precursor with a
hydrazine derivative.[6] For the title compound, a plausible synthetic route is the reaction of a
thiophene-containing (-ketoester with ethylhydrazine.

Experimental Protocol: Synthesis

Reaction Setup: In a round-bottom flask, dissolve the appropriate thiophene-containing 3-
ketoester in a suitable solvent such as ethanol.

» Addition of Reagent: Add an equimolar amount of ethylhydrazine to the solution. A catalytic
amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[7]

o Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-
layer chromatography (TLC).[8]

e Workup: Upon completion, cool the reaction mixture to room temperature and remove the
solvent under reduced pressure. The resulting crude product can be purified by column
chromatography or recrystallization.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.
The choice of solvent and crystallization technique is paramount.[9]

Experimental Protocol: Crystallization

e Solvent Screening: Begin by screening a range of solvents to determine the solubility of the
purified compound at both room and elevated temperatures. Ideal solvents will exhibit high
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solubility at higher temperatures and low solubility at room temperature.[9]

o Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a
mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at
room temperature.

o Cooling Crystallization: Prepare a saturated solution of the compound in a minimal amount of
a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature,
followed by further cooling in a refrigerator or ice bath to induce crystallization.[9][10]

o Crystal Harvesting: Once well-formed crystals appear, carefully collect them by filtration,
wash with a small amount of cold solvent, and dry under vacuum.[9]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling
the Molecular Architecture

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement
of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays
is directed at it. The diffraction pattern is collected on a detector as the crystal is rotated.

Experimental Protocol: SC-XRD Data Collection

o Crystal Mounting: A well-defined single crystal is selected and mounted on a goniometer
head.

» Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize
thermal vibrations and improve data quality.[11] X-ray diffraction data are collected using a
diffractometer equipped with a suitable X-ray source (e.g., Mo Ka radiation) and a detector.

o Data Processing: The collected diffraction images are processed to integrate the reflection
intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement
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The processed data is used to solve the crystal structure, which involves determining the
positions of the atoms within the unit cell. This is followed by refinement to optimize the atomic
coordinates and other parameters.

Results and Discussion: A Multi-faceted Structural
Analysis

A comprehensive analysis of the crystal structure involves not only describing the molecular
geometry but also understanding the intermolecular interactions that govern the crystal
packing.

Crystal Structure Description

The crystallographic data for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol would be presented in
a standardized format.
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Parameter Value

Chemical Formula C9H10N20S
Formula Weight 194.25

Crystal System Monoclinic

Space Group pP21/c

a (A) Hypothetical Value
b (A) Hypothetical Value
c (A Hypothetical Value
B () Hypothetical Value
Volume (A3) Hypothetical Value
z 4

Density (calculated)

Hypothetical Value g/cm3

Absorption Coefficient

Hypothetical Value mm~1

F(000)

Hypothetical Value

Final R indices

Hypothetical Value

The molecular structure would reveal the planarity of the pyrazole and thiophene rings and the

dihedral angle between them. Bond lengths and angles would be compared to standard values
for similar structures.[12][13]

Supramolecular Analysis and Intermolecular
Interactions

The packing of molecules in the crystal is stabilized by a network of intermolecular interactions.
For the title compound, potential interactions include:

o Hydrogen Bonding: The hydroxyl group of the pyrazol-5-ol moiety can act as a hydrogen
bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom can act as
acceptors.
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» T11-Tt Stacking: The aromatic pyrazole and thiophene rings can engage in 1t-1t stacking
interactions, contributing to the overall stability of the crystal lattice.[1][2]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
contacts in a crystal.[1][14] The Hirshfeld surface is mapped with properties like dnorm, which
highlights regions of close intermolecular contacts.

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a
quantitative summary of the different types of intermolecular contacts. For the title compound,
the fingerprint plot would likely show significant contributions from H---H, O---H, N--:H, and C---H
contacts, indicating the prevalence of van der Waals forces and hydrogen bonding.[14]

Computational Analysis: Insights from Density
Functional Theory (DFT)

DFT calculations provide valuable insights into the electronic structure and reactivity of the
molecule, complementing the experimental X-ray data.[15][16][17]

Computational Methodology

o Geometry Optimization: The molecular geometry obtained from the X-ray structure is used
as the starting point for geometry optimization using a suitable DFT functional (e.g., B3LYP)
and basis set (e.g., 6-311G).[17][18]

o Electronic Properties: Key electronic properties such as the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-
LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.

Analysis of Computational Results
e HOMO-LUMO Analysis: The HOMO and LUMO energy gap provides an indication of the

molecule's chemical reactivity and kinetic stability.[17]

e Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic
potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor
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(electrophilic) regions, which are crucial for understanding intermolecular interactions.[15]

Visualizations: Diagrams for Clarity

Visual representations are essential for conveying complex information effectively.

Structural Analysis
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Caption: Experimental workflow for the crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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